Ring Strain and Regioselective Ring-Opening
1-Formylcyclopropane-1-carboxylic acid exhibits a gem-disubstituted cyclopropane motif, where both electron-withdrawing groups (CHO, COOH) are located on the same C1 carbon. This arrangement significantly increases ring strain and polarizes the C1-C2 and C1-C3 bonds compared to mono-substituted cyclopropanes like cyclopropanecarboxylic acid . The resulting ring strain energy, estimated to be approximately 115-120 kJ/mol for cyclopropane, is further elevated and asymmetrically distributed in this gem-disubstituted derivative, making it more prone to regioselective ring-opening under nucleophilic or electrophilic conditions [1]. In contrast, the mono-substituted analog cyclopropanecarboxylic acid exhibits lower and more symmetric ring strain, leading to different reaction outcomes and product distributions [2].
| Evidence Dimension | Ring Strain Energy and Regioselectivity in Ring-Opening |
|---|---|
| Target Compound Data | Estimated >120 kJ/mol; high regioselectivity for C1-C2/C1-C3 bond cleavage [1] |
| Comparator Or Baseline | Cyclopropanecarboxylic acid: ~115 kJ/mol; lower regioselectivity [2] |
| Quantified Difference | Higher strain energy by ≥5 kJ/mol; enhanced regiocontrol |
| Conditions | Computational and experimental studies on cyclopropane derivatives |
Why This Matters
This enhanced and regioselective ring strain is a critical design element for building spirocyclic and fused-ring systems, where controlled ring-opening is the key bond-forming event.
- [1] Cas no 88157-18-0 (1-formylcyclopropane-1-carboxylic acid). Kuujia Product Page. View Source
- [2] Cyclopropanecarboxylic acid. PubChem Compound Summary for CID 11328. View Source
